molecular formula C7H8BrNO B1280136 2-Amino-4-bromo-6-methylphenol CAS No. 343269-52-3

2-Amino-4-bromo-6-methylphenol

Cat. No.: B1280136
CAS No.: 343269-52-3
M. Wt: 202.05 g/mol
InChI Key: GDFDRJARZUTLES-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-6-methylphenol (CAS: 343269-52-3) is a brominated aromatic compound with the molecular formula C₇H₈BrNO and a molar mass of 202.05 g/mol . Structurally, it features an amino group (-NH₂) at position 2, a bromine atom at position 4, and a methyl group (-CH₃) at position 6 on the phenolic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes . Its reactivity is influenced by the electron-donating amino group and the steric effects of the methyl substituent, making it a versatile precursor in cross-coupling reactions and ligand design .

Properties

IUPAC Name

2-amino-4-bromo-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFDRJARZUTLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501013
Record name 2-Amino-4-bromo-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343269-52-3
Record name 2-Amino-4-bromo-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343269-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-bromo-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-6-methylphenol typically involves the bromination of 2-Amino-6-methylphenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

Synthetic Organic Chemistry

2-Amino-4-bromo-6-methylphenol serves as a valuable building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions, including oxidation, reduction, and nucleophilic substitution, makes it suitable for developing pharmaceuticals and agrochemicals.

Key Reactions:

  • Oxidation: Can yield quinones or other oxidized derivatives.
  • Reduction: Allows for the modification of functional groups.
  • Substitution: Enables the introduction of new functional groups through nucleophilic attack.

Biochemical Research

The compound has been utilized as a probe in biochemical assays to study enzyme interactions. Its specific binding capabilities facilitate investigations into enzyme mechanisms and inhibition pathways.

Biochemical Properties:

  • Modulates cellular signaling pathways.
  • Influences gene expression and metabolic processes.
  • Interacts with various enzymes involved in oxidative amination and C-H bond activation.

Pharmaceutical Development

Research indicates that this compound exhibits potential anticancer and antimicrobial properties. Studies have shown that modifications to its structure can enhance biological activity against specific cancer cell lines.

Case Studies:

  • Anticancer Activity: Derivatives synthesized from this compound have demonstrated improved efficacy against tumor growth pathways.
  • Antimicrobial Properties: Investigations into its use as an antimicrobial agent have shown promising results against various pathogens.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-6-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and bromine groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Positional isomers exhibit differences in electron density distribution. For example, the methyl group at position 4 (in 2-Amino-6-bromo-4-methylphenol) may enhance para-directed reactivity due to its electron-donating nature .

Halogen-Substituted Derivatives

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents Notes
4-Amino-2-bromo-6-fluoro-phenol 1783544-55-7 C₆H₅BrFNO 206.01 Br (2), F (6), NH₂ (4) Fluorine increases electronegativity and acidity
2-Amino-5-bromo-4-methylphenol 1268153-80-5 C₇H₈BrNO 202.05 Br (5), CH₃ (4) Bromine at position 5 may favor meta-substitution pathways

Key Observations :

  • Acidity: The introduction of fluorine in 4-Amino-2-bromo-6-fluoro-phenol significantly enhances acidity compared to methyl-substituted analogs due to fluorine’s strong electron-withdrawing effect .
  • Reactivity: Bromine at position 5 (in 2-Amino-5-bromo-4-methylphenol) may direct electrophilic attacks to meta positions, contrasting with the target compound’s para-directing bromine .

Biological Activity

2-Amino-4-bromo-6-methylphenol (CAS Number: 343269-52-3) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which includes an amino group, a bromine atom, and a methyl group on a phenolic ring. Its biological activities are of significant interest due to its potential applications in pharmaceuticals and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrNO. The presence of the bromine atom at the fourth position significantly influences its reactivity and biological properties compared to similar compounds.

PropertyValue
Molecular Weight202.05 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents
Chemical StructureChemical Structure

This compound exhibits biological activity through various mechanisms:

  • Enzyme Interaction : The compound interacts with enzymes involved in oxidative amination and C-H bond activation, influencing metabolic pathways and cellular functions.
  • Cell Signaling Modulation : It can modulate signaling pathways, affecting gene expression and cellular metabolism, which may lead to altered cell function.
  • Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines, although detailed studies are still required to elucidate these effects further .

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant antiproliferative activity against various human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Notably, IC50 values indicate the concentration required to inhibit cell growth by 50%, which is critical for assessing the efficacy of these compounds.

CompoundCell LineIC50 (µM)
This compoundA549TBD
Related DerivativeHT292.01
Related DerivativeHeLaTBD

Biochemical Assays

In biochemical assays, this compound has been utilized as a probe to study enzyme interactions. Its ability to bind specifically to certain enzymes allows researchers to investigate the underlying mechanisms of enzyme action and inhibition.

Case Studies

  • Synthesis and Evaluation : A study synthesized novel derivatives based on the structure of this compound and evaluated their biological activities. The findings indicated that modifications at various positions on the phenolic ring could enhance or diminish anticancer properties .
  • Mechanistic Insights : Research focusing on the molecular mechanism revealed that this compound could inhibit specific pathways involved in tumor growth, highlighting its potential as a lead compound for drug development .

Applications in Research

The compound serves as a versatile building block in synthetic organic chemistry, particularly in developing pharmaceuticals with antimicrobial and anticancer properties. Its unique functional groups make it suitable for synthesizing more complex molecules used in drug discovery and material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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